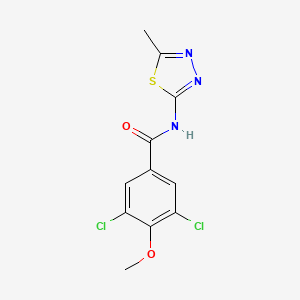

3,5-dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Description

3,5-Dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with chlorine, methoxy, and methyl groups on distinct aromatic and thiadiazole rings. The chlorine atoms at positions 3 and 5 of the benzene ring, combined with the methoxy group at position 4, confer unique electronic and steric properties. The thiadiazole moiety, a five-membered ring containing sulfur and nitrogen atoms, is substituted with a methyl group, enhancing lipophilicity and influencing intermolecular interactions.

Properties

IUPAC Name |

3,5-dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2S/c1-5-15-16-11(19-5)14-10(17)6-3-7(12)9(18-2)8(13)4-6/h3-4H,1-2H3,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCDBAZAUJPGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable precursor, such as thiosemicarbazide, with an appropriate aldehyde or ketone under acidic conditions.

Introduction of the Benzamide Moiety: The thiadiazole intermediate is then reacted with 3,5-dichloro-4-methoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the thiadiazole ring can undergo reduction under specific conditions.

Coupling Reactions: The benzamide moiety can engage in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a key intermediate in synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and oxidation-reduction reactions .

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various pathogens, it showed promising results against Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from it demonstrated zones of inhibition ranging from 12 mm to 32 mm against different microbial strains .

Medicine

- Therapeutic Potential : Ongoing studies are investigating its role as an enzyme inhibitor or receptor modulator. The compound's ability to interact with specific biological targets may lead to applications in treating diseases such as cancer and infections caused by resistant microorganisms .

Case Studies and Research Findings

- Antimicrobial Studies : A series of derivatives based on this compound were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives displayed moderate to high activity against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in drug development .

- Biological Activity Profiling : In vitro studies have shown that compounds containing the thiadiazole moiety exhibit a range of biological activities beyond antimicrobial effects, including antifungal and anticancer properties. The presence of electron-donating groups in the structure appears to enhance these activities .

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with benzamide-thiadiazole hybrids synthesized in prior studies. Below is a detailed comparison based on substituent effects, physicochemical properties, and spectroscopic characteristics.

Substituent Effects on Physicochemical Properties

- Key Observations: Melting Points: Electron-withdrawing groups (e.g., acetyl in 8a) correlate with higher melting points (290°C), likely due to increased dipole-dipole interactions. The target compound’s chloro and methoxy substituents may similarly elevate its melting point relative to less polar analogs like 6 (160°C).

Spectroscopic Comparisons

- IR Spectroscopy : The target compound’s benzamide C=O stretch is expected near 1600–1670 cm⁻¹, aligning with analogs 6 (1606 cm⁻¹) and 8a (1605 cm⁻¹). Ester-containing compounds like 8b exhibit higher-frequency C=O stretches (~1715 cm⁻¹) due to electron-withdrawing effects.

- NMR Spectroscopy : The chloro and methoxy substituents in the target compound would deshield aromatic protons, shifting signals upfield compared to phenyl-substituted analogs. For example, 8a shows pyridyl protons at 8.04–8.39 ppm, while the target’s chloro groups may further split aromatic signals.

Methodological Considerations

Structural characterization of such compounds often employs:

- Spectroscopic techniques : IR and NMR data from analogs (e.g., 6 , 8a–c ) provide benchmarks for interpreting the target’s spectral profiles .

Biological Activity

Overview

3,5-Dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : 3,5-dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- Molecular Formula : C11H9Cl2N3O2S

- CAS Number : 824420-85-1

The compound features a benzamide backbone with dichloro and methoxy substituents and a thiadiazole moiety. These functional groups contribute to its unique chemical reactivity and biological properties.

The biological activity of 3,5-dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes involved in cell proliferation and signal transduction pathways. For example, its structural components allow it to bind to receptors or enzymes, modulating their activity which can lead to anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of the thiadiazole moiety exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains and fungi. Notably:

- Minimum Inhibitory Concentration (MIC) : Studies show it exhibits an MIC of 32.6 μg/mL against certain strains, outperforming standard drugs like itraconazole (MIC = 47.5 μg/mL) .

Antifungal Activity

The compound also demonstrates antifungal activity against common pathogens such as Aspergillus niger and Candida albicans. Its effectiveness in inhibiting fungal growth makes it a candidate for further development in antifungal therapies .

Anticancer Activity

The anticancer potential of 3,5-dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been explored through various studies:

- Cytotoxicity : The compound has shown promising results in inhibiting the growth of human cancer cell lines. For instance, some derivatives have demonstrated IC50 values as low as 0.28 µg/mL against breast cancer cells (MCF-7), indicating potent anticancer activity .

Comparative Analysis

To understand the uniqueness of this compound compared to similar derivatives, a comparative analysis is presented below:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Dichloro-4-methoxybenzamide | Lacks thiadiazole ring | Lower antimicrobial activity |

| 4-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Lacks dichloro group | Reduced anticancer efficacy |

| 3,5-Dichloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | Lacks methoxy group | Different chemical behavior |

The presence of both dichloro and methoxy groups alongside the thiadiazole ring enhances the compound’s biological activities compared to its analogs.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Antimicrobial Efficacy : A study demonstrated that derivatives containing the thiadiazole ring showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics .

- Cytotoxic Studies : Research involving human cancer cell lines revealed that compounds similar to 3,5-dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exhibited significant cytotoxic effects with IC50 values indicating high potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dichloro-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves coupling a substituted benzoyl chloride with a 5-methyl-1,3,4-thiadiazol-2-amine derivative under basic conditions (e.g., pyridine or triethylamine). Optimization strategies include:

- Temperature control : Reflux in anhydrous solvents like dichloromethane or acetonitrile to minimize side reactions .

- Purification : Recrystallization from methanol or ethanol-water mixtures to improve purity .

- Yield improvement : Stepwise addition of reagents and monitoring via TLC to ensure completion .

- Data Table :

| Reaction Step | Solvent | Base Used | Yield (%) | Reference |

|---|---|---|---|---|

| Amide coupling | Pyridine | None | 65–75 | |

| Cyclization | DMSO | NaHCO₃ | 70–80 |

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

- Key Methods :

- X-ray crystallography : Resolves crystal packing and hydrogen bonding (e.g., N–H⋯N interactions) using SHELX software .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and chloro groups) .

- HPLC : Validates purity (>95%) with reverse-phase C18 columns .

- Critical Note : Discrepancies in melting points or spectral data may indicate polymorphic forms or impurities, requiring iterative recrystallization .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against cancer cell lines?

- Protocol :

- Cell lines : Use MCF-7 (breast adenocarcinoma) or similar models .

- Assays : MTT assay for IC₅₀ determination; compare with controls like doxorubicin.

- Dose range : 10–200 µM, with 48–72 hr incubation .

- Data Table :

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| MCF-7 | 46–161 | |

| HeLa | 60–180 |

Q. What strategies address low solubility during in vitro bioactivity studies?

- Solutions :

- Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability .

- Prodrug design : Introduce hydrophilic groups (e.g., sulfonate) to the thiadiazole ring .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .

Q. How can computational modeling predict the compound’s mechanism of action?

- Approach :

- Molecular docking : Simulate binding to PFOR enzyme (a nitazoxanide target) using AutoDock Vina .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Validation : Correlate docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC₅₀ values .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Case Example : Discrepant IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time).

- Methodology :

- Standardize protocols : Use identical cell passages and reagent batches .

- Dose-response curves : Perform triplicate experiments with statistical validation (p < 0.05) .

- Meta-analysis : Compare data across published studies to identify outliers .

Q. What advanced synthetic modifications could enhance selectivity for biological targets?

- Modification Strategies :

- Heterocyclic fusion : Attach pyridine or quinazoline rings to improve kinase inhibition .

- Bioisosteric replacement : Substitute chlorine with trifluoromethyl groups to modulate lipophilicity .

- Synthetic Challenges : Monitor steric effects during substitution to avoid thiadiazole ring degradation .

Q. How can researchers develop LC-MS/MS methods for quantifying the compound in biological matrices?

- Method Development :

- Column : C18 (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile) .

- Ionization : ESI+ at m/z 386.3 [M+H]⁺ .

- Validation : Assess linearity (R² > 0.99), LOD (0.1 ng/mL), and recovery (>85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.